(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6
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Overview
Description
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 is an iridium-based complex known for its photocatalytic properties. It is used in various photoredox catalysis applications due to its ability to facilitate a wide range of chemical transformations under visible light. The compound’s full name is bis[2-(2,4-dimethylphenyl)pyridinato-N,C2’]iridium(III) bis[4,4’-bis(trifluoromethyl)-2,2’-bipyridine] hexafluorophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 typically involves the following steps:
Ligand Preparation: The ligands 2-(2,4-dimethylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine are synthesized separately.
Complex Formation: The iridium precursor, usually iridium trichloride, is reacted with the ligands in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethylene glycol at elevated temperatures.
Purification: The resulting complex is purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ligands and iridium precursor are reacted in industrial reactors.
Automated Purification: High-throughput purification techniques such as automated column chromatography are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 undergoes various types of reactions, including:
Photoredox Reactions: It acts as a photocatalyst in redox reactions, facilitating electron transfer under visible light.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Photoredox Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out under visible light in the presence of a sacrificial electron donor.
Substitution Reactions: Ligand exchange reactions often involve the use of coordinating solvents such as acetonitrile or dichloromethane.
Major Products
Photoredox Reactions: The major products are typically alkylated or arylated compounds, depending on the substrates used.
Substitution Reactions: The products are new iridium complexes with different ligands.
Scientific Research Applications
The compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various transformations such as alkylation, arylation, and trifluoromethylation.
Biology: The compound is explored for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of light-emitting devices and solar cells due to its photophysical properties.
Mechanism of Action
The mechanism of action of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons.
Electron Transfer: The excited electrons are transferred to the substrate, initiating redox reactions.
Regeneration: The compound is regenerated by accepting electrons from a sacrificial donor, allowing it to participate in multiple catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(Ir[dF(CF3)ppy]2(dtbpy))PF6: Another iridium-based photocatalyst with similar applications in photoredox catalysis.
(Irdtbbpy2)PF6: Known for its use in visible-light-mediated transformations.
(Ir[dFppy]2(dtbbpy))PF6: Used in various photocatalytic organic transformations.
Uniqueness
The uniqueness of (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6 lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its catalytic efficiency in certain reactions. The presence of trifluoromethyl groups in the bipyridine ligand increases the compound’s stability and reactivity under photoredox conditions.
This detailed article provides a comprehensive overview of the compound (Ir[Me(Me)ppy]2(4,4’-dCF3bpy))PF6, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C38H30F12IrN4P |
---|---|
Molecular Weight |
993.8 g/mol |
IUPAC Name |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
VNNVITXNTRQYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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